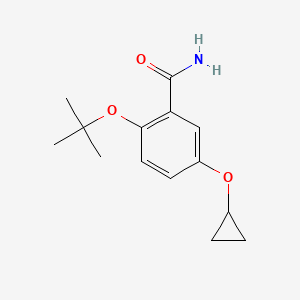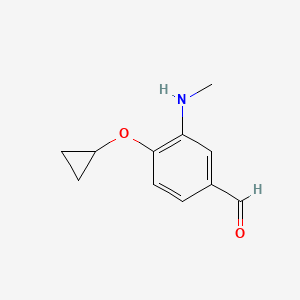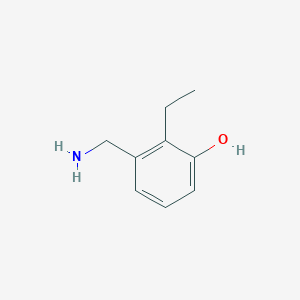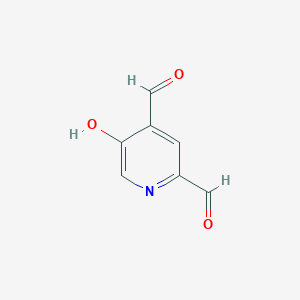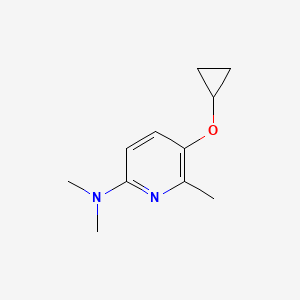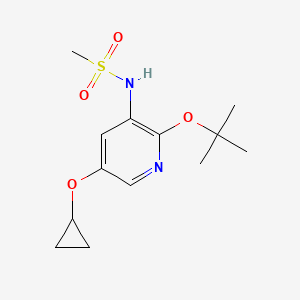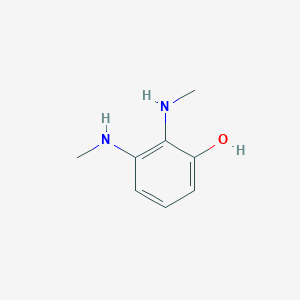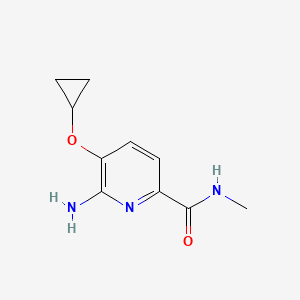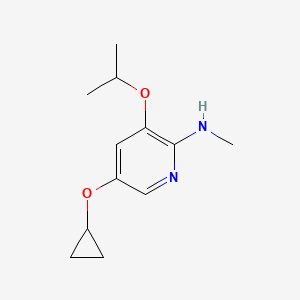
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 It contains a tertiary amine group, two ether groups, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, tert-butyl alcohol, and cyclopropyl alcohol.
Etherification: The aniline is first reacted with tert-butyl alcohol under acidic conditions to form 2-tert-butoxyaniline.
Cyclopropylation: The 2-tert-butoxyaniline is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group.
N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using formaldehyde and formic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the ether groups.
Reduction: Reduction reactions can target the amine group, converting it to a primary or secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ether groups and aromatic rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Tert-butoxy-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxy-N,N-dimethylaniline: Lacks the tert-butoxy group, affecting its hydrophobicity and reactivity.
2-Tert-butoxy-6-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group, altering its electronic properties.
Uniqueness: 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which provide a combination of steric hindrance and electronic effects. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific properties.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-13-8-6-7-12(14(13)16(4)5)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
Clé InChI |
ITOIHFHSPGBGJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


